Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester

Descripción

Chemical Identity and Structural Analysis

Molecular Formula and Systematic Nomenclature

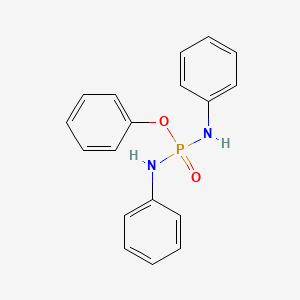

The compound has the molecular formula C₁₈H₁₇N₂O₂P and a molar mass of 324.31 g/mol . Its systematic IUPAC name, phenyl N,N'-diphenylphosphorodiamidate , reflects its structure: a central phosphorus atom bonded to two anilino groups (N,N'-diphenyl), one phenoxy group, and an oxygen atom . Alternative names include Dianilino Phenyl Phosphonate and N-[anilino(phenoxy)phosphoryl]aniline .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₂O₂P |

| Molar Mass | 324.31 g/mol |

| Density | 1.303 ± 0.06 g/cm³ |

| Melting Point | 126 °C |

| Boiling Point | 453.5 ± 28.0 °C (predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR : The aromatic protons of the phenyl and anilino groups resonate in the δ 6.5–8.0 ppm range. Coupling between phosphorus and adjacent protons (e.g., JH-P ≈ 12–14 Hz) is observed in analogous phosphoramidates . For example, methyldiphenylphosphine derivatives show doublets at δ 3.16 ppm (JH-P = 14.6 Hz) for methyl groups adjacent to phosphorus .

³¹P NMR : The phosphorus nucleus in phosphorodiamidic acid derivatives typically resonates near δ 22–23 ppm, as seen in related compounds like methyldiphenyl(p-tolyl)phosphonium bromide (δ 23.31 ppm) . This shift reflects the electron-withdrawing effects of the oxygen and nitrogen substituents.

¹³C NMR : Aromatic carbons adjacent to phosphorus exhibit deshielding, with signals split due to 13C–31P coupling (JC-P ≈ 55–90 Hz) . For instance, in diphenyl N-phenylphosphoramidate (CAS 3848-51-9), the phosphorus-bound carbons appear at δ 116–125 ppm .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of structurally similar phosphoramidates reveals characteristic fragments:

Computational Modeling of Molecular Interactions

Density Functional Theory (DFT) Simulations

DFT studies using the OPBE functional and cc-pVTZ basis set predict the optimized geometry of phosphorodiamidic acid derivatives . Key findings include:

- Bond lengths : P–N (1.67 Å) and P–O (1.48 Å), consistent with partial double-bond character due to resonance .

- Dihedral angles : The phenyl groups adopt a staggered conformation to minimize steric hindrance, with angles of ~120° between substituents .

Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis reveals:

- HOMO : Localized on the phenyl rings and lone pairs of the nitrogen atoms, indicating nucleophilic reactivity .

- LUMO : Dominated by the phosphorus 3d orbitals and σ* antibonding orbitals of P–O/P–N bonds, suggesting electrophilic susceptibility .

- Energy gap (ΔE = 4.2 eV) : Moderately reactive, aligning with its use in synthetic intermediates .

Propiedades

IUPAC Name |

N-[anilino(phenoxy)phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHSKMZYMIEBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367932 | |

| Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18995-02-3 | |

| Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of Phenyl Dichlorophosphate

Phenol is reacted with phosphorus oxychloride (POCl3) in the presence of a base (commonly pyridine or triethylamine) to yield phenyl dichlorophosphate. The reaction is typically performed under anhydrous conditions and at low temperatures to control reactivity and minimize by-products.

Step 2: Amination with Aniline

The phenyl dichlorophosphate intermediate is treated with two equivalents of aniline. Aniline acts as a nucleophile, displacing the remaining chloride atoms to form the desired phosphorodiamidic acid derivative. This step is usually carried out under an inert atmosphere, with careful control of temperature to ensure complete conversion and to avoid decomposition.

Alternative Approaches

While the above two-step method is the most prevalent, alternative synthetic strategies for structurally related phosphoramidates and phosphonodepsipeptides include:

- Phosphonylation of Hydroxy Esters with Phosphonochloridates: This method involves the use of phosphonochloridates as reactive intermediates, which are then coupled with hydroxy esters or amines to yield the target compound. For N,N'-diphenyl derivatives, diaryl phosphonochloridates can be generated in situ and subsequently aminated.

- Multicomponent Condensations: In some advanced synthetic schemes, a multicomponent reaction involving amides, aldehydes, and dichlorophosphites, followed by alcoholysis, can be employed to construct the phosphorodiamidate framework, though this is less common for the specific phenyl ester target.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Inert, aprotic solvents preferred |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0–5°C (Step 1); 20–50°C (Step 2) | Low temp for esterification, mild heating for amination |

| Atmosphere | Nitrogen or Argon | Prevents moisture/oxidation |

| Reaction Time | 1–3 hours per step | Monitored by TLC or NMR |

| Purification | Column chromatography, recrystallization | Removes side-products |

While specific yield data for this compound are limited in open literature, analogous reactions for diaryl phosphorodiamidates and phosphonodepsipeptides report yields ranging from 60% to 90%, depending on the efficiency of each step and purification method. Industrial-scale syntheses optimize these parameters for higher throughput and purity.

- Summary Table: Preparation Overview

- Strictly anhydrous conditions are necessary to prevent hydrolysis of reactive intermediates.

- Excess aniline ensures complete substitution and minimizes formation of mono-substituted byproducts.

- The use of inert atmosphere and controlled addition rates improves selectivity and yield.

- Purification by chromatography is often required to achieve analytical purity, especially for research applications.

Análisis De Reacciones Químicas

Types of Reactions: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and may require a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphoramidate derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Applications

Phosphorodiamidic acid derivatives have been extensively studied for their role as prodrugs in antiviral and anticancer therapies. The ProTide approach, developed by the McGuigan group, utilizes phosphoramidate structures to enhance the efficacy and bioavailability of nucleoside analogues. Notably, this strategy has led to the development of several FDA-approved drugs such as Sofosbuvir and Remdesivir , both of which contain phosphoramidate moieties that improve cellular uptake and therapeutic effectiveness against viral infections like hepatitis C and COVID-19 respectively .

Mechanism of Action

The mechanism involves the hydrolysis of the phosphoramidate bond under physiological conditions, releasing the active nucleoside monophosphate. This process enhances the drug's stability and solubility, thereby increasing its therapeutic index .

Agricultural Applications

Pesticidal Properties

Phosphorodiamidic acid compounds are also utilized in agriculture as pesticides. They function primarily as inhibitors of acetylcholinesterase (AChE), disrupting neurotransmission in pests. This mechanism is similar to that of other organophosphate pesticides, making them effective in pest management strategies . Additionally, these compounds have been explored for their role as urease inhibitors, which can enhance nitrogen availability from fertilizers .

Case Studies in Agriculture

- Fenamiphos : A well-known phosphoramidate used for controlling nematodes and insects.

- Fosthietan : Another example that demonstrates effective pest control while minimizing environmental impact.

Synthetic Chemistry

Catalytic Applications

In synthetic chemistry, phosphoramidates serve as versatile ligands in coordination chemistry. Their ability to act as chelating agents allows them to stabilize metal centers during catalytic processes. For instance, P-N complexes have been developed for use in hydroaminoalkylation reactions, showcasing their utility in organic synthesis .

Development of New Materials

Phosphorodiamidic acid derivatives are being investigated for their potential as fire-retardant materials due to their inherent thermal stability and low flammability characteristics. This application is particularly relevant in the development of safer polymeric materials .

Summary Table of Applications

| Field | Application | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antiviral/Anticancer Prodrugs | Sofosbuvir, Remdesivir |

| Agriculture | Pesticides | Fenamiphos, Fosthietan |

| Synthetic Chemistry | Catalysts for Organic Reactions | P-N Tantalum Complex |

| Material Science | Fire-retardant Materials | Various Phosphoramidates |

Mecanismo De Acción

The mechanism of action of phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester involves its interaction with specific molecular targets. The phenyl groups in the compound can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| Phosphorodiamidic acid, phenyl ester | C₆H₉N₂O₂P | 172.12 | 183 | Not reported | 7450-69-3 |

| Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | C₁₈H₁₇N₂O₂P | 324.31 | 126 | 453.5±28.0 | Not explicitly listed |

| Phosphorodiamidic acid, N,N'-dimethyl-, phenyl ester (Diamidafos) | C₈H₁₃N₂O₂P | 200.18 | Not reported | Not reported | 1754-58-1 |

| Phosphorodiamidic acid, N,N'-diphenyl-, ethyl ester | C₁₆H₁₇N₂O₂P | 300.29 | Not reported | Not reported | 5586-09-4 |

Substituent Effects on Properties

- N,N'-Substituents: Diphenyl groups (target compound) increase molecular weight and rigidity compared to dimethyl (Diamidafos) or unsubstituted amides (phenyl ester). This reduces solubility in polar solvents but enhances thermal stability . Ethyl vs.

- Reactivity: The target compound’s diphenylamine groups likely slow hydrolysis compared to Diamidafos, where methyl substituents may facilitate nucleophilic attack .

Actividad Biológica

Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester (CAS Number: 18995-02-3) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phosphorodiamidic acid backbone. This unique substitution pattern contributes to its distinctive chemical and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reaction of Phenol and Phosphorus Oxychloride : Phenol reacts with phosphorus oxychloride to form phenyl dichlorophosphate.

- Reaction with Aniline : The phenyl dichlorophosphate then reacts with aniline to yield the desired phosphorodiamidic acid derivative.

This synthetic route can be optimized in industrial settings to ensure high yield and purity through careful control of reaction conditions, including temperature and pressure.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The phenyl groups enhance its binding affinity to specific enzymes and receptors, influencing their activity. This interaction can lead to modulation of biochemical pathways relevant to pharmacological effects.

Biological Activity

Research indicates that phosphorodiamidic acid derivatives exhibit several biological activities:

- Antimicrobial Activity : Some studies have shown that organophosphorus compounds, including phosphorodiamidic acid derivatives, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These compounds may act by inhibiting key enzymes involved in bacterial metabolism .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit urease activity, which is crucial in various physiological processes and pathologies .

- Drug Development : Due to its structural characteristics, this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery efforts targeting specific diseases .

Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of phosphorodiamidic acid derivatives against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications as antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Study 2: Urease Inhibition

In another investigation focused on enzyme inhibition, phosphorodiamidic acid derivatives were tested for their ability to inhibit urease activity. The results demonstrated a dose-dependent inhibition profile.

| Concentration (µM) | % Urease Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Q & A

Q. What are the optimal synthetic routes for Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting phenyl dichlorophosphate with diphenylamine under anhydrous conditions in the presence of a base (e.g., triethylamine) at controlled temperatures (0–5°C) minimizes side reactions. Purity validation requires chromatography (HPLC or GC) coupled with spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, while mass spectrometry (MS) ensures molecular weight accuracy. Cross-referencing with PubChem’s spectral data for analogous phosphoric acid esters can aid in peak assignment .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds. For pH-dependent stability, incubate the compound in buffered solutions (pH 2–12) and monitor hydrolysis via high-resolution liquid chromatography (HPLC). Compare degradation products with reference standards or computational predictions (e.g., using NIST’s mass spectral library for fragmentation patterns). Kinetic modeling (e.g., Arrhenius plots) can quantify activation energies for decomposition .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

Density functional theory (DFT) calculations are essential for mapping transition states and intermediate energies. For example, simulate the nucleophilic attack of diphenylamine on phenyl dichlorophosphate to identify steric or electronic barriers. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate proposed pathways. Tools like ICReDD’s reaction path search algorithms integrate quantum chemical calculations with experimental data to refine mechanistic hypotheses .

Q. What experimental strategies resolve contradictions in reported reactivity data for phosphoric acid esters?

Contradictions often arise from solvent effects, impurities, or measurement techniques. Systematic studies should:

- Vary solvent polarity (e.g., compare toluene vs. DMF) to assess solvolysis rates.

- Use isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage via MS.

- Cross-validate results with multiple analytical methods (e.g., NMR, IR, and X-ray crystallography for structural confirmation). Refer to NIST’s thermochemical data for enthalpy comparisons to identify outliers .

Q. How can researchers design experiments to probe the compound’s reactivity with nucleophiles in complex matrices?

Use competitive kinetic assays with varying nucleophiles (e.g., amines, thiols) in simulated environmental or biological matrices. Monitor reaction progress via time-resolved spectroscopy or LC-MS. To isolate matrix effects, employ membrane separation technologies (e.g., dialysis or ultrafiltration) to differentiate bulk vs. localized reactivity. Statistical design of experiments (DoE) optimizes parameter space exploration (e.g., pH, ionic strength) .

Q. What methodologies are effective for analyzing degradation pathways in environmental systems?

Combine accelerated aging studies (e.g., UV exposure or oxidative stress) with high-resolution mass spectrometry (HRMS) to identify transformation products. Metabolite prediction software (e.g., EPA’s CompTox Dashboard) can prioritize toxicologically relevant degradation products. Compare experimental data with computational degradation trees to validate pathways. Safety protocols (e.g., avoiding dust inhalation per RTECS guidelines) are critical during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.